molecular formula C21H22N4O3 B2509305 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione CAS No. 879580-30-0

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2509305
CAS No.: 879580-30-0
M. Wt: 378.432
InChI Key: CHEKNKHQEHYOJO-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a piperazine ring, and a benzyl group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the benzyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine derivatives: Compounds with piperazine rings and various functional groups.

    Benzyl-substituted compounds: Compounds with benzyl groups attached to different cores.

Uniqueness

What sets 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of the quinazoline core, piperazine ring, and benzyl group. This specific structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(15-25-20(27)17-8-4-5-9-18(17)22-21(25)28)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEKNKHQEHYOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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